

6-Bromo-4-methoxypicolinic acid CAS number

1060805-13-1

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Compound of Interest

Compound Name: 6-Bromo-4-methoxypicolinic acid

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An In-Depth Technical Guide to **6-Bromo-4-methoxypicolinic acid** (CAS: 1060805-13-1)

Abstract

6-Bromo-4-methoxypicolinic acid is a substituted pyridine derivative that has emerged as a valuable heterocyclic building block in medicinal chemistry and organic synthesis. Its unique arrangement of functional groups—a carboxylic acid, a bromine atom, and a methoxy group on a pyridine core—offers multiple, orthogonal points for chemical modification. This guide provides a comprehensive technical overview of its properties, synthetic strategies, chemical reactivity, and analytical characterization. We delve into its practical applications as a scaffold in drug discovery, explaining the causality behind its use in constructing more complex molecular architectures. This document is intended to serve as a practical resource for scientists leveraging this versatile reagent in their research and development programs.

The Strategic Value of Substituted Picolinic Acids in Synthesis

Picolinic acid and its derivatives are a privileged class of compounds in various chemical industries. They form the structural core of numerous herbicides and fungicides, demonstrating potent biological activity.^{[1][2]} In the realm of pharmaceutical development, the picolinic acid scaffold is prized for its ability to act as a bidentate chelating agent, its metabolic stability, and its capacity to engage in specific hydrogen bonding interactions with biological targets.

The strategic placement of substituents transforms the simple picolinic acid core into a highly versatile synthetic intermediate. In the case of **6-Bromo-4-methoxypicolinic acid**, the functional groups are positioned to allow for sequential, controlled diversification:

- The carboxylic acid at the C2 position is a primary handle for amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments.
- The bromo substituent at the C6 position is a classic leaving group for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon-based substituents.
- The methoxy group at the C4 position modulates the electronic properties of the pyridine ring and can be a site for late-stage demethylation to unmask a phenol if required for target engagement.

This multi-functional nature allows researchers to explore chemical space efficiently around a central heterocyclic core.

Physicochemical Properties and Specifications

Accurate characterization is the foundation of reproducible science. Below are the key properties of **6-Bromo-4-methoxypicolinic acid**.

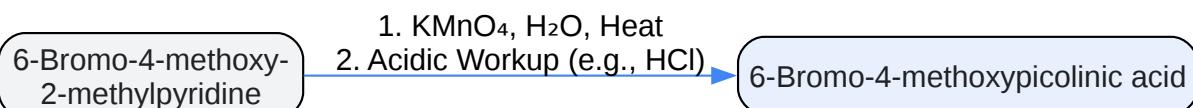
Property	Value	Source(s)
CAS Number	1060805-13-1	[3] [4]
Molecular Formula	C ₇ H ₆ BrNO ₃	[3]
Molecular Weight	232.03 g/mol	[4]
IUPAC Name	6-bromo-4-methoxy-2-pyridinecarboxylic acid	
Synonyms	6-Bromo-4-methoxypicolinic acid	
Appearance	White to off-white solid	[5] [6]
Boiling Point	362.8±42.0 °C (Predicted)	[5]
Density	1.713±0.06 g/cm ³ (Predicted)	[5]
pKa	3.52±0.10 (Predicted)	[5] [6]
Storage Conditions	Inert atmosphere (Nitrogen or Argon), 2-8°C	[4] [5] [6]

Synthetic Strategies and Purification

While numerous patents list **6-Bromo-4-methoxypicolinic acid** as a reactant, detailed experimental procedures for its synthesis are not abundant in peer-reviewed literature. However, a robust synthetic route can be proposed based on well-established transformations for analogous pyridine systems. A common and effective strategy is the oxidation of a corresponding 2-methylpyridine.[\[5\]](#)[\[7\]](#)

Proposed Synthetic Workflow

The most plausible route involves the potassium permanganate (KMnO₄) mediated oxidation of 6-bromo-4-methoxy-2-methylpyridine. This powerful oxidant selectively converts the activated methyl group to a carboxylic acid while leaving the pyridine core and other substituents intact.

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Caption: Proposed synthesis of **6-Bromo-4-methoxypicolinic acid**.

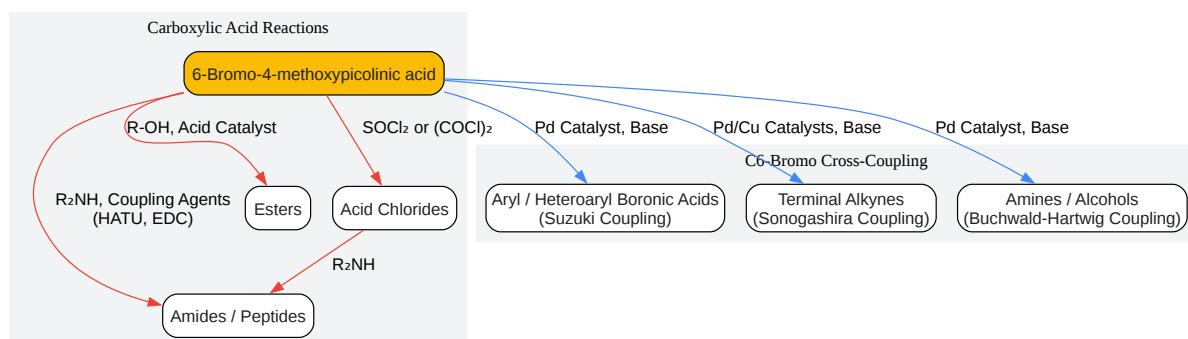
Step-by-Step Experimental Protocol (Exemplar)

This protocol is adapted from the synthesis of the closely related 6-Bromo-5-methoxypicolinic acid and serves as a validated starting point.[\[5\]](#)[\[7\]](#)

- **Reaction Setup:** To a solution of 6-bromo-4-methoxy-2-methylpyridine in water, add potassium permanganate (KMnO_4) in portions. The molar ratio of KMnO_4 to the starting material is typically between 2.5 to 3.0 equivalents to ensure complete oxidation.
- **Heating:** Heat the reaction mixture, typically to around 80-90 °C, and monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates reaction completion.
- **Workup and Isolation:**
 - Cool the mixture to room temperature and filter off the manganese dioxide (MnO_2) byproduct, often through a pad of Celite.
 - Carefully acidify the filtrate with an aqueous acid solution (e.g., 10% HCl) to a pH of approximately 4.[\[5\]](#)[\[7\]](#) This protonates the carboxylate, causing the desired picolinic acid product to precipitate out of the aqueous solution due to its lower solubility.
 - Collect the resulting solid by filtration.
- **Purification:** If necessary, the crude product can be further purified. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective. For higher purity, column chromatography using silica gel with a mobile phase such as ethyl acetate/hexanes with a small amount of acetic acid can be employed. The purity should be verified by HPLC and NMR analysis.

Chemical Reactivity and Applications in Drug Discovery

The true utility of **6-Bromo-4-methoxypicolinic acid** lies in its predictable and versatile reactivity, making it an ideal scaffold for building molecular complexity. The diagram below illustrates its role as a central "hub" for synthetic diversification.



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Caption: Key reaction pathways for **6-Bromo-4-methoxypicolinic acid**.

- Amide Coupling: The carboxylic acid is readily converted into amides using standard coupling reagents like HATU or EDC, or via an acid chloride intermediate. This is the most common transformation in drug development for linking the picolinic acid core to other fragments or amino acid derivatives.^[2]
- Palladium-Catalyzed Cross-Coupling: The C-Br bond is a prime site for forming new carbon-carbon or carbon-heteroatom bonds.

- Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups, a foundational strategy for building biaryl structures.
- Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl moieties, which can serve as rigid linkers or be further functionalized.[\[8\]](#)
- Buchwald-Hartwig Amination: This reaction allows for the direct installation of primary or secondary amines at the C6 position, providing rapid access to libraries of 6-aminopicolinic acid derivatives.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of **6-Bromo-4-methoxypicolinic acid** is critical. Below are the expected analytical signatures based on its structure and data from analogous compounds. [\[9\]](#)[\[10\]](#)

Technique	Expected Observations
¹ H NMR	<ul style="list-style-type: none">- Aromatic Protons: Two singlets in the aromatic region (~7.0-8.0 ppm), corresponding to the protons at the C3 and C5 positions.- Methoxy Protons: A sharp singlet at ~3.9-4.1 ppm, integrating to 3H.- Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl Carbon: A signal in the range of ~165-170 ppm.- Aromatic Carbons: Six distinct signals for the pyridine ring carbons, with the carbon bearing the bromine (C6) and the methoxy group (C4) being significantly shifted.The C-O signal would be far downfield (~160-165 ppm).- Methoxy Carbon: A signal around ~55-60 ppm.
Mass Spec (MS)	<ul style="list-style-type: none">- (ESI-): Expected [M-H]⁻ ion at m/z ~230.9.- (ESI+): Expected [M+H]⁺ ion at m/z ~232.9.- Isotopic Pattern: A characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) will be observed for the molecular ion peak (M and M+2).
Infrared (IR)	<ul style="list-style-type: none">- O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid dimer.- C=O Stretch: A strong, sharp absorption around 1700-1730 cm⁻¹.- C-O Stretch: Absorptions in the ~1250-1300 cm⁻¹ (aryl ether) region.

Safety, Handling, and Storage

As a laboratory chemical, **6-Bromo-4-methoxypicolinic acid** requires proper handling to ensure user safety. The following information is synthesized from supplier Safety Data Sheets (SDS).^[11]

- Hazard Classification:
 - Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[[11](#)]
- Precautionary Statements:
 - P264: Wash skin thoroughly after handling.[[11](#)]
 - P270: Do not eat, drink or smoke when using this product.[[11](#)]
 - P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[[11](#)]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Use safety glasses with side-shields conforming to EN166 or NIOSH-approved equipment.[[11](#)]
 - Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[[11](#)]
 - Skin and Body Protection: Wear a lab coat.
- Handling and Storage:
 - Handle in a well-ventilated place, preferably within a chemical fume hood.[[11](#)]
 - Avoid formation of dust and aerosols.
 - Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[[4](#)][[11](#)] Recommended storage temperature is 2-8°C.[[4](#)]

Conclusion

6-Bromo-4-methoxypicolinic acid (CAS: 1060805-13-1) is more than a simple reagent; it is a strategically designed synthetic platform. Its orthogonal functional groups provide medicinal chemists and researchers with a reliable and versatile tool for constructing complex molecular libraries. By understanding its physicochemical properties, synthetic accessibility, and

predictable reactivity, scientists can effectively harness its potential to accelerate the discovery and development of novel chemical entities.

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